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Compound Name: SHS4121705

Cat. No.: B3025871 Get Quote

For Immediate Release

This technical document provides an in-depth analysis of the mechanism of action of

SHS4121705, a novel, orally bioavailable small molecule with therapeutic potential in metabolic

diseases. This guide is intended for researchers, scientists, and drug development

professionals engaged in the fields of metabolic disease, mitochondrial biology, and

pharmacology.

Core Mechanism: Mitochondrial Uncoupling
SHS4121705 functions as a mitochondrial uncoupler.[1][2][3] It disrupts the electrochemical

gradient across the inner mitochondrial membrane, a process central to cellular energy

production.

In normal cellular respiration, the electron transport chain pumps protons from the

mitochondrial matrix to the intermembrane space, creating a proton motive force. This force

drives ATP synthase to produce ATP, the primary energy currency of the cell. SHS4121705
introduces an alternative pathway for protons to re-enter the matrix, bypassing ATP synthase.

[4] This uncoupling of nutrient oxidation from ATP production leads to an increase in the

metabolic rate as the cell attempts to compensate for the reduced efficiency of ATP synthesis

to meet its energy demands.[4]

The active component of SHS4121705 is a 6-amino[1][2][3]oxadiazolo[3,4-b]pyrazin-5-ol core,

where the hydroxyl group acts as the proton transporter across the mitochondrial inner
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membrane.[2][5]

Quantitative Efficacy and Pharmacokinetics
SHS4121705 has demonstrated significant biological activity in both in vitro and in vivo models.

The following tables summarize the key quantitative data available for this compound.

Parameter Value Cell Line Reference

EC₅₀ (Oxygen

Consumption Rate)
4.3 µM L6 rat myoblasts [1][2][5]

IC₅₀ 4.3 µM L6 myoblasts [3]

Table 1: In Vitro Activity of SHS4121705

Parameter Value Animal Model
Dosing
Regimen

Reference

Cₘₐₓ 81 µM Mice
10 mg/kg (oral

gavage)
[4][6]

t₁/₂ 5.7 h Mice
10 mg/kg (oral

gavage)
[6]

Effect on Liver

Triglycerides
Reduction

STAM™ mice

(NASH model)

25 mg/kg/day (in

diet)
[1][2]

Effect on Plasma

ALT
Reduction

STAM™ mice

(NASH model)

25 mg/kg/day (in

diet)
[1]

Effect on NAFLD

Activity Score
Reduction

STAM™ mice

(NASH model)

25 mg/kg/day (in

diet)
[2]

Effect on Fibrosis Improvement
STAM™ mice

(NASH model)

25 mg/kg/day (in

diet)
[2]

Table 2: In Vivo Pharmacokinetics and Efficacy of SHS4121705
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Experimental Protocols
In Vitro Oxygen Consumption Rate (OCR) Assay
The mitochondrial uncoupling activity of SHS4121705 was quantified by measuring the oxygen

consumption rate in L6 rat myoblast cells.[4]

Cell Culture: L6 rat myoblasts are cultured under standard conditions.

Assay Principle: An Agilent Seahorse XF analyzer is used to measure real-time OCR.[4] An

increase in OCR upon treatment with a compound is indicative of mitochondrial uncoupling.

[4]

Procedure:

L6 cells are seeded in Seahorse XF microplates.

Cells are treated with increasing concentrations of SHS4121705.

OCR is monitored over a 90-minute period.[4]

The EC₅₀ value is calculated from the dose-response curve of OCR.

In Vivo Efficacy in STAM™ Mouse Model of NASH
The therapeutic potential of SHS4121705 for non-alcoholic steatohepatitis (NASH) was

evaluated using the STAM™ mouse model.[1][2]

Animal Model: The STAM™ model is a widely used model that recapitulates the progression

of NASH from steatosis to fibrosis.

Dosing: SHS4121705 is administered to the mice at a dose of 25 mg/kg per day, mixed in

their diet.[1][3]

Efficacy Endpoints:

Liver Triglyceride Levels: Measured to assess the impact on hepatic steatosis.[1]

Plasma Alanine Aminotransferase (ALT): A biomarker for liver damage.[1]
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NAFLD Activity Score (NAS): Histological scoring of steatosis, lobular inflammation, and

hepatocellular ballooning.[2]

Fibrosis: Histological assessment of collagen deposition in the liver.[2]

Signaling Pathways and Experimental Workflow
The following diagrams illustrate the mechanism of action of SHS4121705 and the

experimental workflow used to characterize its activity.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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